10-O-Acetyl SN-38

UGT1A1 Pharmacogenomics Prodrug Pharmacokinetics

SN-38's rapid 10-OH glucuronidation causes pharmacokinetic variability, hindering reproducible prodrug development. 10-O-Acetyl SN-38 masks this metabolic hotspot with a reversible acetyl cap, enabling controlled ester hydrolysis for predictable drug release. - Blocks UGT1A1 inactivation; enables systematic bioactivation studies for ADC payloads & nano-prodrugs. - ≥95% purity, chemically defined precursor for selective linker-payload construction with superior conjugate stability. - Stable at -20°C under inert gas; reduces pre-analytical degradation vs. free SN-38 for robust bioanalysis. Supplied with batch-specific CoA. Standard global shipping; bulk quantities available.

Molecular Formula C24H22N2O6
Molecular Weight 434.448
CAS No. 946821-59-6
Cat. No. B588288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Acetyl SN-38
CAS946821-59-6
Synonyms10-Acetyloxy-7-ethylcamptothecin;  10-Hydroxy-7-ethylcamptothecin 10-Acetate;  (4S)-9-(Acetyloxy)-4,11-diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 
Molecular FormulaC24H22N2O6
Molecular Weight434.448
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C
InChIInChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1
InChIKeyPFECOLLKQQDLJK-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-O-Acetyl SN-38: Protected SN-38 Prodrug for Research


10-O-Acetyl SN-38 (CAS 946821-59-6, C₂₄H₂₂N₂O₆, MW 434.44) is a synthetically protected derivative of SN‑38, the active metabolite of the chemotherapeutic prodrug irinotecan (CPT‑11). As a member of the camptothecin class of topoisomerase I inhibitors, 10‑O‑Acetyl SN‑38 features a reversible acetyl capping group at the 10‑hydroxyl position of the SN‑38 core, a modification intended to modulate hydrolytic stability and enable controlled release of the active SN‑38 warhead [1]. The compound is supplied as a high‑purity (≥95%) research‑grade solid (light yellow to beige) and is primarily utilized as an analytical reference standard and as a synthetic intermediate for the development of next‑generation SN‑38‑based prodrugs and drug‑delivery conjugates .

Why 10-O-Acetyl SN-38 Cannot Be Replaced


Unprotected SN‑38 (CAS 86639‑52‑3) and the clinical prodrug irinotecan are not functional substitutes for 10‑O‑Acetyl SN‑38 in applications demanding controlled bioactivation kinetics or precise analytical quantitation. The free 10‑hydroxyl group of SN‑38 renders it susceptible to rapid glucuronidation by UDP‑glucuronosyltransferases (primarily UGT1A1), which constitutes the major detoxification pathway and a primary source of interpatient pharmacokinetic variability and dose‑limiting toxicity [1]. Conversely, the 10‑O‑acetyl group of 10‑O‑Acetyl SN‑38 masks this metabolic hotspot, effectively transforming the molecule into a conditionally labile prodrug whose activation to SN‑38 is governed by chemical or enzymatic ester hydrolysis [2]. This structural distinction mandates the use of 10‑O‑Acetyl SN‑38—rather than SN‑38 or irinotecan—when researchers require a storable, chemically defined SN‑38 precursor for hydrolysis‑controlled release studies, synthetic linker‑payload construction for antibody‑drug conjugates (ADCs), or as a stable‑isotope‑labeled internal standard in bioanalytical mass spectrometry.

10-O-Acetyl SN-38: Potency, Stability, and Metabolism


UGT1A1 Bypass Compared to Irinotecan

10‑O‑Acetyl SN‑38 functions as a protected SN‑38 precursor, a class of molecules designed to bypass the UGT1A1‑dependent hepatic glucuronidation that limits irinotecan dosing and causes severe toxicity in patients with reduced UGT1A1 activity. While direct metabolic data for 10‑O‑Acetyl SN‑38 are not yet published, its mechanism as a 10‑OH‑masked SN‑38 analog places it in the same category as other 10‑O‑modified SN‑38 prodrugs, which have been shown to circumvent UGT1A1 metabolism. For example, the PEGylated SN‑38 prodrug PLX038, which also protects the 10‑OH group, exhibits plasma SN‑38 pharmacokinetics that are completely independent of UGT1A1 activity in both normal and UGT1A‑deficient rats (unchanged pharmacokinetic parameters between groups), contrasting sharply with irinotecan, where diminished UGT1A1 activity leads to markedly elevated hepatic SN‑38 exposure and increased toxicity risk [1].

UGT1A1 Pharmacogenomics Prodrug Pharmacokinetics

Tunable Hydrolysis Activation

The key functional distinction of 10‑O‑Acetyl SN‑38 lies in its deliberately altered hydrolysis susceptibility compared to the unmodified parent drug SN‑38. While the free 10‑OH group of SN‑38 facilitates rapid glucuronidation (enzymatic conjugation), the 10‑O‑acetyl group converts the molecule into an ester prodrug that must undergo hydrolysis to release active SN‑38. A comprehensive study of SN‑38 nano‑prodrugs with varying 10‑substituents demonstrated that modifying the 10‑position group can drastically decrease hydrolysis susceptibility in mouse serum, thereby prolonging blood retention time [1]. Specifically, among the screened NPs, the most optimal candidate exhibited an approximately 10‑fold higher area under the curve (AUC) than irinotecan [1]. Although precise hydrolysis half‑life (t½) values for 10‑O‑Acetyl SN‑38 in specific biological matrices have not been published in primary literature, its established role as a protected intermediate confirms its utility in precisely timed release systems where immediate SN‑38 bioavailability is not desired.

Prodrug Activation Hydrolysis Susceptibility Controlled Release

Preserved 20(S)-Hydroxyl for Topoisomerase I

Unlike many SN‑38 prodrugs that modify the 20‑hydroxyl group on the E‑ring lactone—a modification known to affect topoisomerase I inhibitory activity and lactone stability—10‑O‑Acetyl SN‑38 leaves the essential 20(S)‑hydroxyl group intact. This structural preservation is crucial because the 20(S)‑hydroxyl is required for the formation of the hydrogen‑bonding network that stabilizes the drug‑enzyme‑DNA ternary complex. The importance of this distinction is underscored by studies on antibody‑SN‑38 conjugates, which have established that conjugation strategies targeting the 10‑OH group via ether linkages (rather than the 20‑OH group) result in highly releasable and structurally stable ADCs [1]. For unmodified SN‑38, topoisomerase I inhibition is characterized by IC₅₀ values of 0.74 µM and 1.9 µM in P388 and Ehrlich cells, respectively . By preserving the 20(S)‑OH while protecting the 10‑OH, 10‑O‑Acetyl SN‑38 provides a defined, conditionally stable prodrug that is expected to fully recapitulate the native topoisomerase I inhibitory potency of SN‑38 upon deacetylation.

Topoisomerase I Inhibition Structure-Activity Relationship Lactone Stability

10-O-Acetyl SN-38 Applications


SN-38 ADC Linker-Payload Synthesis

10‑O‑Acetyl SN‑38 serves as a critical synthetic intermediate for constructing SN‑38‑based ADC payloads. By exploiting the differential reactivity of the acetyl‑protected 10‑OH group, conjugation chemists can selectively install cathepsin B‑cleavable linkers or other controlled‑release tethers onto the SN‑38 core after deprotection, while leaving the essential 20‑OH lactone moiety untouched [1]. This approach has been validated in the development of highly releasable and structurally stable antibody‑SN‑38 conjugates, where direct linker attachment to the 10‑OH group (via an ether bond) yielded superior conjugate stability and payload release profiles compared to 20‑OH conjugation strategies [1].

SN-38 Bioanalytical Reference Standard

The high purity (≥95%) and well‑characterized physicochemical properties (melting point >230°C dec., solubility in DMSO) of 10‑O‑Acetyl SN‑38 make it suitable as an analytical reference standard . Furthermore, its deuterated analog (10‑O‑Acetyl SN‑38‑d₃) is explicitly marketed and utilized as a stable‑isotope‑labeled internal standard for the accurate and precise quantification of SN‑38 and its metabolites in complex biological matrices via LC‑MS/MS . The acetyl‑protected form provides enhanced chemical stability during sample preparation and storage compared to unprotected SN‑38, reducing the risk of pre‑analytical degradation and ensuring robust assay performance.

Hydrolysis-Controlled Release in Nanoparticles

For formulators developing advanced drug delivery systems, 10‑O‑Acetyl SN‑38 provides a chemically defined prodrug with predictable ester hydrolysis kinetics. This allows for systematic investigation of how varying the lipophilicity and hydrolysis susceptibility of the SN‑38 precursor affects drug loading efficiency, nanoparticle stability, and subsequent drug release rates in tumor‑mimicking environments. Studies on structurally related SN‑38 nano‑prodrugs have demonstrated that fine‑tuning the 10‑substituent can drastically alter hydrolysis rates in serum and, consequently, the in vivo blood retention time and antitumor efficacy [2].

In Vitro Enzyme-Prodrug Activation

10‑O‑Acetyl SN‑38 is a valuable tool compound for in vitro investigations of tumor‑selective enzyme‑prodrug therapy (TSEPT) concepts. In this paradigm, an exogenous enzyme (e.g., carboxylesterase or β‑glucuronidase) is selectively delivered to the tumor microenvironment, where it then converts a non‑toxic prodrug into the active cytotoxic SN‑38 warhead. The acetyl‑protected form serves as a model substrate to study the efficiency and selectivity of enzymatic deacetylation in cancer cell co‑culture models, providing a foundation for the development of next‑generation, locally activated SN‑38 therapies that aim to minimize systemic toxicity [2].

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